2-Methyl-1H-indole-5-thiol
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Overview
Description
2-Methyl-1H-indole-5-thiol is an organic compound belonging to the indole family, characterized by a sulfur-containing thiol group at the fifth position and a methyl group at the second position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-indole-5-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylphenylhydrazine with carbon disulfide followed by cyclization can yield the desired compound . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the thiol group onto the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-indole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or hydrogenate the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen or carbon positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, hydrogenated indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-Methyl-1H-indole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Methyl-1H-indole-3-thiol: Similar structure but with the thiol group at the third position.
5-Methoxy-2-methylindole: Contains a methoxy group instead of a thiol group.
2-Methyl-1H-indole-5-sulfonic acid: The thiol group is oxidized to a sulfonic acid.
Uniqueness: 2-Methyl-1H-indole-5-thiol is unique due to the presence of the thiol group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methyl-1H-indole-5-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQLYNNEJMBFBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697652 |
Source
|
Record name | 2-Methyl-1H-indole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-73-9 |
Source
|
Record name | 2-Methyl-1H-indole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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